molecular formula C12H8ClFOS B12842854 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone

1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone

Cat. No.: B12842854
M. Wt: 254.71 g/mol
InChI Key: RIVSRLIQKLEYME-UHFFFAOYSA-N
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Description

1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone is an organic compound characterized by the presence of a thienyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses .

Comparison with Similar Compounds

1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C12H8ClFOS

Molecular Weight

254.71 g/mol

IUPAC Name

1-[5-(4-chloro-3-fluorophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H8ClFOS/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3

InChI Key

RIVSRLIQKLEYME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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